1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18839646
InChI: InChI=1S/C9H11F3N2S/c1-2-6-5-7(14-13)3-4-8(6)15-9(10,11)12/h3-5,14H,2,13H2,1H3
SMILES:
Molecular Formula: C9H11F3N2S
Molecular Weight: 236.26 g/mol

1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine

CAS No.:

Cat. No.: VC18839646

Molecular Formula: C9H11F3N2S

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine -

Specification

Molecular Formula C9H11F3N2S
Molecular Weight 236.26 g/mol
IUPAC Name [3-ethyl-4-(trifluoromethylsulfanyl)phenyl]hydrazine
Standard InChI InChI=1S/C9H11F3N2S/c1-2-6-5-7(14-13)3-4-8(6)15-9(10,11)12/h3-5,14H,2,13H2,1H3
Standard InChI Key DJHCFMOZDSKMID-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C=CC(=C1)NN)SC(F)(F)F

Introduction

Chemical Structure and Nomenclature

IUPAC Nomenclature and Molecular Composition

The systematic name for this compound, [3-ethyl-4-(trifluoromethylsulfanyl)phenyl]hydrazine, reflects its substituent arrangement: an ethyl group at the 3-position, a trifluoromethylthio (–SCF₃) group at the 4-position, and a hydrazine (–NH–NH₂) group attached to the phenyl ring. The molecular formula C₉H₁₁F₃N₂S confirms the presence of nine carbon atoms, eleven hydrogens, three fluorines, two nitrogens, and one sulfur atom. Key structural features include:

  • Trifluoromethylthio group: Enhances lipophilicity and metabolic stability.

  • Ethyl substituent: Contributes to steric effects and modulates electronic properties.

  • Hydrazine moiety: Provides nucleophilic reactivity for condensation and cyclization reactions.

Table 1: Fundamental Molecular Data

PropertyValue
Molecular FormulaC₉H₁₁F₃N₂S
Molecular Weight236.26 g/mol
IUPAC Name[3-ethyl-4-(trifluoromethylsulfanyl)phenyl]hydrazine
Canonical SMILESCCC1=C(C=CC(=C1)NN)SC(F)(F)F
InChI KeyDJHCFMOZDSKMID-UHFFFAOYSA-N

The Canonical SMILES string illustrates the connectivity: a phenyl ring with ethyl (CCC), hydrazine (NN), and trifluoromethylthio (SC(F)(F)F) groups.

Synthesis and Preparation

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
SulfenylationCF₃SCl, Lewis acid catalystLow-temperature stirring
Hydrazine formationNH₂NH₂, ethanol, 60–70°CSolvent polarity adjustment

Purification often employs column chromatography or recrystallization to isolate the target compound.

Physicochemical Properties

Stability and Solubility

The trifluoromethylthio group imparts high thermal stability and moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM). The ethyl group enhances solubility in non-polar solvents compared to unsubstituted phenylhydrazines.

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 2.6 ppm (ethyl CH₂), δ 6.8–7.5 ppm (aromatic protons), and δ 4.1 ppm (hydrazine –NH–).

  • ¹³C NMR: Peaks for CF₃ (quartet, ~120 ppm) and aromatic carbons (110–150 ppm).

  • IR Spectroscopy: N–H stretches (3300–3400 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹).

Table 3: Key Spectroscopic Data

TechniqueDiagnostic SignalsFunctional Group Assignment
¹H NMRδ 2.6 (q, 2H), δ 4.1 (s, 2H)Ethyl CH₂, hydrazine NH
IR3350 cm⁻¹, 1170 cm⁻¹N–H stretch, C–F stretch

Chemical Reactivity and Applications

Condensation Reactions

The hydrazine group readily undergoes condensation with carbonyl compounds to form hydrazones, which are precursors to heterocycles like indoles and pyrazoles. For example:
R–CHO + H₂N–NH–Ar → R–CH=N–NH–Ar\text{R–CHO + H₂N–NH–Ar → R–CH=N–NH–Ar}
This reactivity is exploited in synthesizing bioactive molecules, including antiviral and anticancer agents.

Electrophilic Substitution

The electron-deficient phenyl ring facilitates electrophilic aromatic substitution at the ortho and para positions relative to the hydrazine group. Common reactions include:

  • Nitration: Introducing nitro groups for further functionalization.

  • Halogenation: Generating bromo or chloro derivatives for cross-coupling reactions.

Risk FactorMitigation Measure
Skin contactImmediate washing with soap
InhalationMove to fresh air, seek medical help
Spill managementAbsorb with inert material, dispose as hazardous waste

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